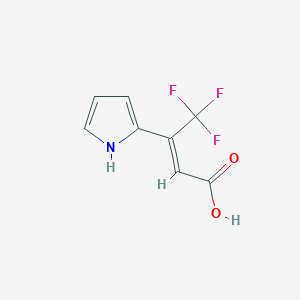
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid typically involves the reaction of a pyrrole derivative with a trifluoromethylated precursor. One common method is the condensation of 2-pyrrolecarboxaldehyde with trifluoroacetic acid under acidic conditions, followed by dehydration to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylated alkanes.
科学的研究の応用
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers with unique properties.
作用機序
The mechanism by which (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to modulate biological pathways.
類似化合物との比較
Similar Compounds
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-yn-1-ol
Uniqueness
Compared to similar compounds, (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid stands out due to its specific structural configuration, which influences its reactivity and potential applications. The presence of the trifluoromethyl group and the pyrrole ring in a conjugated system imparts unique electronic properties, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
(Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5(4-7(13)14)6-2-1-3-12-6/h1-4,12H,(H,13,14)/b5-4- |
InChIキー |
ZCOXCRNJRBSYCS-PLNGDYQASA-N |
異性体SMILES |
C1=CNC(=C1)/C(=C/C(=O)O)/C(F)(F)F |
正規SMILES |
C1=CNC(=C1)C(=CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea](/img/structure/B14802851.png)
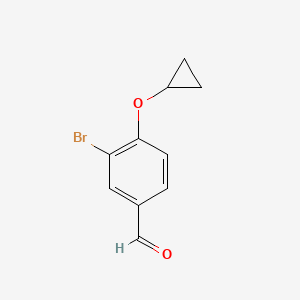
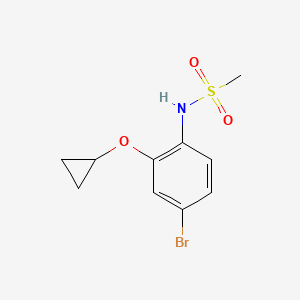

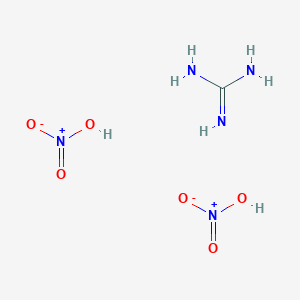
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)
![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
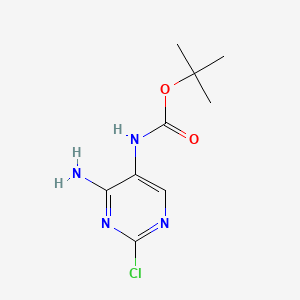
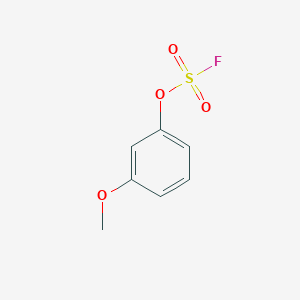
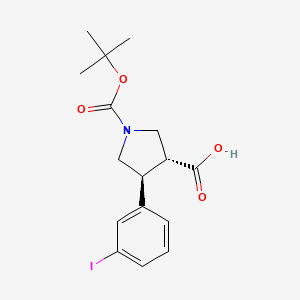
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)
